molecular formula C17H18ClNO2 B1197737 3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 74115-04-1

3-Methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B1197737
CAS No.: 74115-04-1
M. Wt: 303.8 g/mol
InChI Key: OZWXDWVFTIFZHS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of SKF 82957 involves several steps, starting with the preparation of the benzazepine core. The synthetic route typically includes the following steps:

    Formation of the Benzazepine Core: The core structure is synthesized through a series of cyclization reactions.

    Chlorination: Introduction of the chlorine atom at the 6-position.

    Hydroxylation: Addition of hydroxyl groups at the 7 and 8 positions.

    Methylation: Introduction of the methyl group at the 3-position.

    Hydrobromide Formation: Conversion to the hydrobromide salt form for increased stability and solubility

Chemical Reactions Analysis

SKF 82957 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

SKF 82957 has a wide range of scientific research applications:

    Neuroscience: It is used to study dopamine D1 receptor function and its role in various neurological processes.

    Pharmacology: The compound is used to investigate the effects of dopamine agonists on behavior and physiology.

    Medicine: SKF 82957 is explored for its potential therapeutic applications in treating disorders like Parkinson’s disease and schizophrenia.

    Industry: It is used in the development of new drugs targeting the dopamine D1 receptor .

Mechanism of Action

SKF 82957 exerts its effects by selectively binding to dopamine D1 receptors. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

SKF 82957 is unique among dopamine D1 receptor agonists due to its high selectivity and potency. Similar compounds include:

These compounds share structural similarities but differ in their receptor selectivity, potency, and pharmacological profiles.

Properties

CAS No.

74115-04-1

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

9-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

InChI

InChI=1S/C17H18ClNO2/c1-19-8-7-12-13(9-15(20)17(21)16(12)18)14(10-19)11-5-3-2-4-6-11/h2-6,9,14,20-21H,7-8,10H2,1H3

InChI Key

OZWXDWVFTIFZHS-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl

Canonical SMILES

CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl

Synonyms

3-methyl-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
SKF 82957
SKF 82957 hydrochloride
SKF 82957, (S)-isomer
SKF-82957

Origin of Product

United States

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